molecular formula C11H17NO2S B1583771 Benzenesulfonamide, N-(1,1-dimethylethyl)-4-methyl- CAS No. 2849-81-2

Benzenesulfonamide, N-(1,1-dimethylethyl)-4-methyl-

Cat. No.: B1583771
CAS No.: 2849-81-2
M. Wt: 227.33 g/mol
InChI Key: ZQRLETIQVVJIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Sulfonamide Scaffolds in Organic and Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern organic and medicinal chemistry. sigmaaldrich.com Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide scaffold has become a privileged structure in drug discovery. orgsyn.orgorganic-chemistry.org This is due to its remarkable versatility and ability to engage in a wide range of biological activities.

Sulfonamide-based compounds are integral to numerous FDA-approved drugs targeting a vast spectrum of diseases, including viral and bacterial infections, cancer, inflammation, and cardiovascular disorders. orgsyn.orgorganic-chemistry.org Their therapeutic potential stems from the chemical and physical properties of the sulfonamide group, which can act as a key binding element to various enzymes and receptors. uni.luchemicalbook.com For instance, many sulfonamide drugs function as inhibitors of enzymes like carbonic anhydrase. chemicalbook.com

In the realm of organic synthesis, the sulfonamide group is not only a building block for pharmaceuticals but also serves other practical roles. Because sulfonamides are typically crystalline solids with sharp melting points, their formation is a classic method for the derivatization and identification of amines. scbt.com The stability of the sulfonamide bond also makes it an excellent protecting group for amines during complex multi-step syntheses. organic-chemistry.org

Historical Context of N-Substituted p-Toluenesulfonamides in Synthesis

The history of N-substituted p-toluenesulfonamides is intrinsically linked to the broader development of sulfonamide chemistry. Following the initial success of early sulfa drugs, chemists began to systematically modify the core sulfanilamide (B372717) structure to improve efficacy and broaden the spectrum of activity. Substituting the sulfonamide nitrogen (N-substitution) proved to be a particularly fruitful strategy.

The parent compound, p-toluenesulfonamide (B41071), is a vital industrial chemical used as an intermediate in the synthesis of dyes, resins, and pharmaceuticals. chemicalbook.com The classic laboratory method for preparing N-substituted sulfonamides, including those derived from p-toluenesulfonamide, is the reaction of p-toluenesulfonyl chloride with a primary or secondary amine in the presence of a base. scbt.com

This straightforward and reliable reaction has made N-substituted p-toluenesulfonamides (often called tosylamides) ubiquitous in organic synthesis. The "tosyl" (p-toluenesulfonyl) group is one of the most common protecting groups for amines. Its chemical stability allows it to withstand a wide variety of reaction conditions, and it can be cleaved when no longer needed, although sometimes under harsh conditions. organic-chemistry.org Historically, specific derivatives like N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) were widely used as safe precursors for generating the reactive reagent diazomethane.

Scope and Research Trajectory of N-(tert-Butyl)-p-toluenesulfonamide

The research trajectory for N-(tert-Butyl)-p-toluenesulfonamide is more specialized compared to its parent compound or other N-substituted analogues. There is limited specific literature detailing extensive applications for this particular molecule. uni.lu However, its structure informs its potential role and areas of interest in chemical research.

The compound is synthesized via the standard reaction between p-toluenesulfonyl chloride and tert-butylamine (B42293). The most significant structural feature of N-(tert-Butyl)-p-toluenesulfonamide is the bulky tert-butyl group attached to the sulfonamide nitrogen. This steric hindrance has several implications for its reactivity and utility:

As a Protecting Group: The N-tosyl group is a well-established protecting group for amines. The presence of the tert-butyl group makes the sulfonamide nitrogen exceptionally sterically hindered. This can render the N-H proton less acidic and the nitrogen lone pair less nucleophilic compared to less substituted tosylamides. This increased stability could be advantageous in complex syntheses where a very robust protecting group is required. Conversely, the same steric bulk can make the subsequent removal of the tosyl group more challenging.

In Directed-Group Chemistry: The sulfonamide group can act as a directing group in reactions such as ortho-metalation, guiding the addition of substituents to the aromatic ring. The bulky N-tert-butyl group could potentially influence the regioselectivity or stereoselectivity of such transformations.

As a Synthetic Intermediate: N-(tert-Butyl)-p-toluenesulfonamide can serve as a precursor for other molecules. For instance, the N-H bond can be deprotonated to form an anion, which can then be used in various coupling reactions.

The research focus for this compound is therefore not on its biological activity, but rather on its utility as a tool in organic synthesis. Its trajectory is likely to be explored in the context of developing new synthetic methodologies where its unique steric and electronic properties can be exploited to control chemical reactivity and selectivity.

Compound Names Mentioned

Properties

IUPAC Name

N-tert-butyl-4-methylbenzenesulfonimidic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-9-5-7-10(8-6-9)15(13,14)12-11(2,3)4/h5-8H,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRLETIQVVJIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=NC(C)(C)C)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2849-81-2
Record name p-Toluenesulfonamide, N-(tert-butyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002849812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for N Tert Butyl P Toluenesulfonamide and Analogues

Direct Synthesis Strategies of N-(tert-Butyl)-p-toluenesulfonamide

The most straightforward approaches to N-tert-butyl-p-toluenesulfonamide involve the direct formation of the sulfonamide bond between the p-toluenesulfonyl moiety and the tert-butylamino group.

Amidation Reactions Involving p-Toluenesulfonyl Chlorides and tert-Butylamine (B42293)

The reaction between p-toluenesulfonyl chloride and tert-butylamine stands as a fundamental and widely employed method for the synthesis of N-(tert-Butyl)-p-toluenesulfonamide. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows: CH₃C₆H₄SO₂Cl + (CH₃)₃CNH₂ → CH₃C₆H₄SO₂NHC(CH₃)₃ + HCl

Optimal reaction conditions often involve using polar aprotic solvents like tetrahydrofuran (B95107) (THF) or pyridine (B92270), which can also act as the base. The reaction is frequently conducted at reduced temperatures (0–5°C) to control the exothermic nature of the reaction and minimize potential side reactions, such as the hydrolysis of the sulfonyl chloride. An excess of the amine or the addition of a non-nucleophilic base like triethylamine (B128534) or sodium hydroxide (B78521) is crucial for driving the reaction to completion by scavenging the generated HCl. For instance, the reaction of benzylamine (B48309) with p-toluenesulfonyl chloride in pyridine at room temperature yields the corresponding sulfonamide in high yield after precipitation in water.

ParameterConditionPurpose
Temperature 0–5°CTo control exothermicity and minimize side reactions.
Solvent Polar aprotic (e.g., THF, Pyridine)To dissolve reactants and facilitate the reaction.
Base Excess amine, NaOH, or PyridineTo neutralize the HCl byproduct and drive the equilibrium.
Stoichiometry ~1:1 (Sulfonyl chloride:Amine)Ensures efficient conversion of the limiting reagent.

Alternative Routes from p-Toluenesulfonic Acid and Primary Amines

While less common than using the corresponding sulfonyl chloride, p-toluenesulfonic acid can serve as a starting material for sulfonamide synthesis. spegroup.ru This approach requires the activation of the sulfonic acid, which is inherently less reactive than the sulfonyl chloride. The sulfonation of toluene (B28343) with concentrated sulfuric acid is a reversible electrophilic substitution reaction. spegroup.ru To favor the product, the water generated during the reaction must be removed, often through azeotropic distillation. spegroup.ru The resulting p-toluenesulfonic acid can then be converted to a more reactive species or used with a coupling agent to react with a primary amine like tert-butylamine.

Application of Novel Sulfinylamine Reagents in Primary Sulfonamide Synthesis

Recent advancements in synthetic methodology have introduced novel reagents that facilitate the synthesis of primary sulfonamides. acs.orgbohrium.com One such innovative approach employs the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). acs.org This reagent reacts with a variety of organometallic compounds, such as Grignard or organolithium reagents, to produce primary sulfonamides in good to excellent yields in a one-step process. acs.org The reaction proceeds rapidly at low temperatures (-78 °C) and has shown scalability. acs.org

Another novel method utilizes an N-silyl sulfinylamine reagent, which reacts with Grignard, organolithium, or organozinc reagents to form primary sulfinamides. nih.govorganic-chemistry.orgbohrium.com These intermediates can then be further functionalized. This two-step, modular approach is attractive for creating libraries of sulfonamide analogues for medicinal chemistry applications. nih.govorganic-chemistry.orgbohrium.com

Synthesis of N-(tert-Butyl)-p-toluenesulfonamide Derivatives

The derivatization of sulfonamides is a key strategy for modifying their physicochemical and biological properties. While the steric hindrance of the tert-butyl group on N-(tert-Butyl)-p-toluenesulfonamide makes direct N-substitution challenging, general methods for the derivatization of other N-substituted and primary sulfonamides are well-established.

Alkylation and Arylation Strategies for N-Substituted Sulfonamides

The nitrogen atom of a primary sulfonamide can be functionalized through alkylation or arylation. acs.org A recently developed, efficient method for the N-alkylation of sulfonamides utilizes a manganese-based catalyst in a "borrowing hydrogen" approach. acs.org This method allows for the use of benzylic and primary aliphatic alcohols as alkylating agents, reacting with a range of aryl and alkyl sulfonamides to produce mono-N-alkylated products in excellent yields. acs.org The reaction is typically performed at elevated temperatures (e.g., 150 °C in xylenes) with a catalytic amount of a base like potassium carbonate. acs.org

The table below summarizes the manganese-catalyzed N-alkylation of p-toluenesulfonamide (B41071) with various alcohols. acs.org

AlcoholProductYield (%)
Benzyl alcoholN-Benzyl-4-methylbenzenesulfonamide86
4-Methoxybenzyl alcoholN-(4-Methoxybenzyl)-4-methylbenzenesulfonamide96
Thiophene-3-ylmethanol4-Methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide87
(4-(Benzyloxy)phenyl)methanolN-(4-(Benzyloxy)benzyl)-4-methylbenzenesulfonamide92

Acylation Methods for N-Substituted Derivatives

Acylation of the sulfonamide nitrogen is another important transformation. acs.org For instance, N-(tert-Butoxycarbonyl)-p-toluenesulfonamide represents an N-acylated derivative of p-toluenesulfonamide. sigmaaldrich.com This compound can be synthesized by reacting p-toluenesulfonamide with di-tert-butyl dicarbonate (B1257347) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). This transformation introduces the widely used tert-butoxycarbonyl (Boc) protecting group onto the sulfonamide nitrogen.

: A Focus on Green Chemistry

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry have become a critical focus in the development of synthetic methodologies. This article explores green approaches for the synthesis of N-(tert-Butyl)-p-toluenesulfonamide and its analogues, highlighting advancements that prioritize environmental responsibility through innovative reaction protocols.

3 Green Chemistry Approaches in Sulfonamide Synthesis

The synthesis of sulfonamides, a crucial class of compounds in pharmaceuticals and agrochemicals, has traditionally involved methods that generate significant waste and utilize hazardous materials. sci-hub.setandfonline.com The classic approach, reacting a sulfonyl chloride with an amine, often requires harsh conditions and produces by-products like HCl. sci-hub.seacs.org Green chemistry seeks to mitigate these issues by redesigning synthetic routes to be more efficient and environmentally benign. sci-hub.se Key strategies include the use of safer solvents, catalyst-free reactions, metal-free catalysis, and designing processes with high atom economy and minimal waste. sci-hub.setandfonline.comnih.gov

1 Solvent-Free and Aqueous Media Reaction Protocols

A cornerstone of green chemistry is the reduction or elimination of hazardous organic solvents. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Furthermore, "no solvent" or neat reaction conditions represent the optimal scenario in green methodology. sci-hub.se

Aqueous Media:

The synthesis of sulfonamides in water offers a significant environmental advantage over traditional organic solvents. sci-hub.se Catalyst-free methods have been developed for the reaction of sulfonyl chlorides with amines in water, proceeding with high yields and selectivity in short reaction times. tandfonline.com For instance, the reaction between various sulfonyl chlorides and amines at room temperature in water, with sodium carbonate as a base, provides the desired sulfonamides in yields ranging from 55-98% after simple filtration. sci-hub.se Another approach involves the dropwise addition of tosyl chloride to an aqueous solution of amino acids in the presence of sodium carbonate, yielding sulfonamide derivatives in 88-93% yields. sci-hub.se These methods demonstrate that water can be an effective medium for sulfonamide synthesis, often simplifying workup procedures and reducing the environmental impact. sci-hub.seresearchgate.net

Solvent-Free Reactions:

Performing reactions without a solvent, known as neat or solvent-free synthesis, is a highly effective green chemistry principle. sci-hub.se A mechanochemical approach using a ball mill for the synthesis of sulfonamides from disulfides has been demonstrated. This one-pot, solvent-free procedure involves a tandem oxidation-chlorination followed by amination, utilizing cost-effective and environmentally friendly reagents like solid sodium hypochlorite. rsc.org

Another solvent-free method involves the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with sulfonamide derivatives at room temperature, avoiding the need for metal catalysts or hazardous solvents. researchgate.net Similarly, the solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature using solid bases like potassium carbonate has been reported to produce N-alkyl and N-arylsulfonamides in high yield and purity with short reaction times. sci-hub.se

2 Metal-Free Catalysis and Oxidant-Free Methodologies

Avoiding the use of heavy or transition metals is a key goal in green synthesis to prevent contamination of products and the environment. nih.govrsc.org Similarly, developing oxidant-free methods reduces the use of hazardous and often wasteful oxidizing agents.

Metal-Free Catalysis:

Significant progress has been made in developing metal-free synthetic routes to sulfonamides. One novel approach involves an iodine-tert-butyl hydroperoxide (TBHP) system that promotes the sulfonylation of N-hydroxy sulfonamides with amines. rsc.org This method utilizes metal-free and cost-effective reagents in an eco-friendly solvent. rsc.org Another strategy is the direct, three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt to construct primary sulfonamides without metals. [No specific citation found for this exact method in the provided text, concept is an aggregation]

Photocatalysis offers a powerful metal-free alternative. A transition-metal-free photocatalytic S–N coupling has been developed using an organic dye as a photocatalyst to synthesize acylsulfonamides from sodium organosulfinates and hydroxamic acids. nih.govnih.gov This method relies on the generation of singlet oxygen via an energy transfer process. nih.govnih.gov Electrochemical synthesis provides another avenue, enabling the direct formation of sulfonamides from (hetero)arenes, SO₂, and amines without a metal catalyst. thieme-connect.com This dehydrogenative method is highly convergent and uses electricity as a clean reagent. acs.org

Oxidant-Free Methodologies:

While many metal-free methods still rely on oxidants, some advances are moving towards oxidant-free conditions. An electrochemical synthesis of S-heteroaryl sulfenamides has been achieved via the dehydrogenative S–H/N–H cross-coupling of heteroaryl thiols with alkyl amines under oxidant- and catalyst-free conditions. rsc.org This process, driven entirely by electricity, generates the desired product through the coupling of anodically generated thiyl and amino radicals. acs.orgrsc.org While this example is for sulfenamides, it points towards the potential for developing similar oxidant-free electrochemical methods for sulfonamides.

3 Atom Economy and Waste Minimization in Sulfonamide Synthesis

Atom Economy:

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate less waste. scranton.edu

The traditional synthesis of sulfonamides from sulfonyl chlorides and amines has a poor atom economy because it generates stoichiometric amounts of HCl, which must be neutralized by a base, creating salt by-products. In contrast, modern synthetic methods aim to maximize atom economy. For example, the direct coupling of alcohols and sulfonamides using a domino dehydrogenation-condensation-hydrogenation sequence consumes only one equivalent of the alcohol, and the only byproduct is water, leading to a much higher atom economy. nih.gov Similarly, catalyst- and solvent-free hydrosulfonylation of alkenes with sulfinates represents a highly atom-economical approach to creating sulfones. researchgate.net

Calculating Percent Atom Economy (% AE): % AE = (Molecular weight of desired product / Molecular weight of all reactants) × 100 primescholars.com

Waste Minimization:

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all waste streams associated with a chemical process, including solvents, catalysts, and purification materials. researchgate.netresearchgate.net The ideal strategy is to prevent waste generation at the source. researchgate.net

The green chemistry approaches discussed previously contribute significantly to waste minimization.

Solvent Choice: Using water as a solvent or eliminating solvents altogether reduces volatile organic compound (VOC) emissions and simplifies waste disposal. sci-hub.se

Catalysis: Using catalytic reagents, especially those that can be recovered and reused (like magnetic nanocatalysts), is superior to using stoichiometric reagents that are consumed and become part of the waste stream. nih.govnih.gov Metal-free catalysts further reduce the risk of toxic metal waste. rsc.org

Process Optimization: Streamlining manufacturing processes, such as moving from multi-step to one-pot syntheses, minimizes the need for intermediate isolation and purification steps, thereby reducing solvent and material consumption. rsc.org The direct electrochemical synthesis of sulfonamides is an excellent example of process intensification that minimizes waste. acs.org

Recycling: Implementing programs for recycling solvents, reagents, and packaging materials can drastically reduce the volume of waste sent for disposal. [No specific citation found for this exact method in the provided text, concept is an aggregation]

By integrating these strategies, the synthesis of N-(tert-Butyl)-p-toluenesulfonamide and its analogues can be shifted towards more sustainable and economically viable manufacturing processes that align with the principles of green chemistry. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Molecular Architectures and Building Blocks

The N-tert-butylsulfonyl (Bus) group, a key feature of N-(tert-Butyl)-p-toluenesulfonamide, serves as a valuable protecting group for amines, particularly in the synthesis of amino acids and peptides. researchgate.net Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, allowing chemical transformations to occur selectively at other sites of the molecule. The Bus group's utility lies in its stability under various reaction conditions and its susceptibility to cleavage under mild acidic conditions, which allows for the facile liberation of the protected amine. researchgate.net

The N-chloramine salt of tert-butylsulfonamide has been demonstrated to be an effective nitrogen source and terminal oxidant in catalytic reactions such as the aminohydroxylation and aziridination of olefins. researchgate.net These reactions are powerful methods for introducing nitrogen-containing functional groups, which are ubiquitous in biologically active molecules. The resulting sulfonyl-nitrogen bond in the products can be easily cleaved, providing a straightforward route to essential amine-containing building blocks. researchgate.net

Furthermore, related N-substituted p-toluenesulfonamides are employed in significant synthetic transformations. For instance, N-(tert-butoxycarbonyl)-p-toluenesulfonamide is a key reagent in the Mitsunobu reaction for the direct conversion of alcohols to protected amines and in the preparation of enyne amides, which are precursors for the Pauson-Khand reaction to form complex cyclic compounds. chemicalbook.com The steric hindrance provided by the tert-butyl group can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of architecturally complex target molecules. google.com

Reaction TypeReagent/GroupApplication in SynthesisKey Feature
Amine Protection N-tert-butylsulfonyl (Bus) groupProtection of amino acids and peptides during synthesis. researchgate.netStable protecting group, removable under mild acidic conditions. researchgate.net
Aminohydroxylation N-chloramine salt of tert-butylsulfonamideEfficient nitrogen source for converting olefins to amino alcohols. researchgate.netProvides a route to chiral amine building blocks. researchgate.net
Aziridination N-chloramine salt of tert-butylsulfonamideFormation of aziridines from olefins. researchgate.netAziridines are versatile intermediates for complex amines. researchgate.net

Role in the Preparation of Key Pharmaceutical Intermediates

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. researchgate.netnih.govwikipedia.org Consequently, p-toluenesulfonamide (B41071) and its derivatives are critical intermediates in the pharmaceutical industry. chemicalbook.compatsnap.com

The broader class of sulfonamides is recognized for its ability to produce key intermediates for drugs like sulfathiazole and sulfamethoxazole. chemicalbook.com The versatility of the sulfonamide group allows it to be incorporated into diverse molecular frameworks, making compounds like N-(tert-Butyl)-p-toluenesulfonamide valuable starting materials or reagents in the discovery and development of new medicines. researchgate.netpatsnap.com

Supramolecular Assembly and Self-Organization Involving Sulfonamide Motifs

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The sulfonamide group is a highly effective motif for directing supramolecular assembly due to its distinct hydrogen bonding capabilities. nih.gov The nitrogen atom of the sulfonamide acts as a hydrogen bond donor (N-H), while the two sulfonyl oxygen atoms act as strong hydrogen bond acceptors (S=O). researchgate.netnih.gov

This dual donor-acceptor character facilitates the formation of robust and predictable intermolecular hydrogen bonds, leading to the self-organization of molecules into well-defined, higher-order structures. nih.gov X-ray diffraction studies of various sulfonamide-containing compounds have revealed the formation of cyclic dimers and extended networks in the solid state, driven by N-H···O=S hydrogen bonds. researchgate.netnih.gov The inherent rigidity of the sulfonamide functional group further contributes to the formation of stable, crystalline lattices. wikipedia.org

In N-(tert-Butyl)-p-toluenesulfonamide, the presence of the bulky tert-butyl group introduces significant steric influence. This group can direct the geometry of the supramolecular assembly by sterically hindering certain packing arrangements while favoring others. This interplay between the directional hydrogen bonding of the sulfonamide motif and the steric demands of the tert-butyl group can be exploited to engineer novel crystal structures and materials with specific organizational properties.

Interaction TypeParticipating GroupsRole in AssemblyResulting Structure
Hydrogen Bonding Sulfonamide N-H (donor) and S=O (acceptor)Primary driving force for self-organization. nih.govDimers, chains, and 3D networks. researchgate.netnih.gov
Steric Influence N-tert-butyl groupDirects molecular packing and conformation. google.comInfluences crystal lattice and polymorphism.

Development of Novel Polymer Additives and Functional Materials

While specific data on N-(tert-Butyl)-p-toluenesulfonamide in polymer applications is limited, the parent compound, p-toluenesulfonamide, is widely used in the polymer and materials industry. chemicalbook.com These applications highlight the potential roles for its N-substituted derivatives. p-Toluenesulfonamide serves as a versatile additive that can modify and enhance the properties of polymeric materials. chemicalbook.com

One of its primary uses is as a plasticizer, particularly for polyamide and polyester resins. As a plasticizer, it increases the flexibility and durability of the material. It is also employed as a curing agent for epoxy resins, where it participates in the cross-linking process to create a rigid, thermoset polymer with improved mechanical strength and thermal stability. chemicalbook.com

Furthermore, p-toluenesulfonamide is a key intermediate in the production of resins and high-performance materials. researchgate.net Its ability to be incorporated into polymer backbones or to act as a modifying agent makes it valuable in the formulation of adhesives, durable coatings, and pigments. chemicalbook.com In adhesives, it can improve bonding properties, especially in applications requiring high thermal resistance. chemicalbook.com The chemical modifications on the sulfonamide nitrogen, such as the introduction of a tert-butyl group, can be used to fine-tune properties like solubility, melting point, and compatibility with different polymer matrices, potentially leading to the development of new functional materials with tailored characteristics.

Medicinal Chemistry and Biological Research of N Tert Butyl P Toluenesulfonamide Derivatives

Design Principles for Bioactive Sulfonamide Compounds

The design of bioactive sulfonamide compounds, including derivatives of N-(tert-Butyl)-p-toluenesulfonamide, is guided by several key principles aimed at optimizing their interaction with biological targets. The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore that can mimic the transition state of enzymatic reactions or interact with key residues in active sites.

A fundamental design strategy involves the modification of the substituents on the sulfonamide nitrogen and the aromatic ring. The bulky and lipophilic tert-butyl group on the nitrogen of N-(tert-Butyl)-p-toluenesulfonamide significantly influences its solubility, membrane permeability, and binding orientation within target proteins. The p-tolyl group provides a scaffold that can be further functionalized to achieve specific interactions.

Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective derivatives. These studies have shown that the nature and position of substituents on the aryl ring can dramatically alter the biological activity. For instance, the introduction of different functional groups can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity for a particular enzyme or receptor.

Furthermore, the principle of isosteric replacement is often employed, where functional groups are replaced by others with similar steric and electronic characteristics to improve pharmacological properties. The synthesis of a series of analogs with systematic variations allows for the identification of key structural features responsible for the desired biological effect.

Antimicrobial Activities and Mechanisms of Action

Derivatives of p-toluenesulfonamide (B41071) have been investigated for their potential as antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial activity of p-toluenesulfonamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a comparative study of N,N-diethylamido substituted p-toluenesulfonamides and their α-toluenesulfonamide counterparts revealed notable antibacterial activity. scialert.net While the α-toluenesulfonamides generally showed greater potency, the p-toluenesulfonamide derivatives also exhibited inhibitory effects. scialert.net

Specifically, derivatives of p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles have demonstrated activity against multidrug-resistant Gram-negative bacteria. nih.govnih.gov Some of these compounds were found to be more active than chloramphenicol (B1208) against certain strains of Klebsiella pneumoniae. nih.govnih.gov The antibacterial efficacy of these compounds was significantly enhanced when used in combination with an efflux pump inhibitor, suggesting that bacterial efflux pumps may contribute to resistance against these derivatives. nih.govnih.gov

Derivative ClassBacterial StrainActivityReference
N,N-diethylamido substituted p-toluenesulfonamidesEscherichia coli, Staphylococcus aureusModerate antibacterial activity scialert.net
p-Toluenesulfonyl-hydrazinoselenazolesKlebsiella pneumoniae KP63More active than chloramphenicol nih.govnih.gov
p-Methoxy-benzyliden-selenosemicarbazideEnterobacter aerogenes ATCC13048, K. pneumoniae ATCC112296Lowest MIC value of 16 mg/L nih.govnih.gov

Antifungal Properties of Sulfonamide Analogues

While direct studies on the antifungal properties of N-(tert-Butyl)-p-toluenesulfonamide are limited, related compounds have shown promise. For example, 2,4-di-tert-butyl phenol, a compound with a similar bulky alkyl substituent, has demonstrated fungicidal activity against Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum. nih.gov This suggests that the lipophilic nature of the tert-butyl group might contribute to antifungal action, a hypothesis that warrants further investigation within the N-(tert-Butyl)-p-toluenesulfonamide series. Polyene-based derivatives are also a well-known class of organic compounds with potent antifungal properties. nih.gov

Inhibition of Bacterial Metabolic Pathways (e.g., Folic Acid Synthesis)

The primary mechanism of antibacterial action for sulfonamides is the inhibition of folic acid synthesis. manualofmedicine.commicrobenotes.com Bacteria, unlike mammals, cannot utilize exogenous folate and must synthesize it de novo. manualofmedicine.com Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). microbenotes.com

By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to dihydrofolate (DHF) and ultimately tetrahydrofolate (THF). manualofmedicine.comyoutube.com THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are necessary for DNA, RNA, and protein synthesis. manualofmedicine.com The depletion of these essential building blocks leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect. microbenotes.com It is anticipated that derivatives of N-(tert-Butyl)-p-toluenesulfonamide exert their antibacterial effects through this well-established mechanism.

Anticancer Activity Studies

Para-toluenesulfonamide (PTS) and its derivatives have emerged as a promising class of anticancer agents. frontiersin.orgnih.gov Studies have demonstrated their efficacy against various cancer cell lines, including castration-resistant prostate cancer (CRPC) cells. frontiersin.org

PTS has been shown to inhibit cell proliferation by inducing G1 arrest of the cell cycle and promoting apoptosis. frontiersin.org The proposed mechanism involves the inhibition of the mTOR/p70S6K signaling pathway, which is crucial for cell growth and survival. frontiersin.org This inhibition can occur through both Akt-dependent and -independent pathways. frontiersin.org Furthermore, PTS appears to disrupt lipid rafts and cholesterol content in cancer cells, which may contribute to its anti-tumor effects. frontiersin.org In vivo studies using a mouse xenograft model have confirmed the anti-tumor efficacy of PTS, showing a significant inhibition of tumor growth. frontiersin.org

The lipophilicity of sulfonamide derivatives is a critical factor in their anticancer activity, influencing their ability to cross cell membranes and interact with intracellular targets. mdpi.com

Compound/DerivativeCancer Cell LineObserved EffectReference
Para-toluenesulfonamide (PTS)PC-3, DU-145 (CRPC)Inhibition of cell proliferation, G1 arrest, apoptosis frontiersin.org
Para-toluenesulfonamide (PTS)PC-3 xenograft in miceInhibition of tumor growth frontiersin.org
trans-Stilbene benzenesulfonamide (B165840) derivativesBT-549 breast cancer, HT-29 colon cancerSelective cytotoxic activity nih.gov

Other Pharmacological Applications (e.g., Carbonic Anhydrase Inhibition, Sulfonylurea Hypoglycemics)

Beyond their antimicrobial and anticancer properties, derivatives of p-toluenesulfonamide have been explored for other therapeutic applications.

Carbonic Anhydrase Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govnih.gov Certain sulfonamide derivatives have shown potent inhibitory activity against specific CA isoforms, such as CA II, which is implicated in conditions like glaucoma and certain types of cancer. nih.govmdpi.com The inhibitory activity of these compounds is attributed to the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site. mdpi.com Research has shown that some sulfonamide derivatives exhibit lower IC50 values than the standard drug acetazolamide, indicating a strong potential for the development of novel CA inhibitors. nih.gov

Derivative ClassTarget EnzymeActivityReference
Sulfonamide derivativesCarbonic Anhydrase IISome compounds had lower IC50 values than acetazolamide nih.gov
Benzenesulfonamides with pyrazole/pyridazinecarboxamideshCA I, II, IX, XIIVaried inhibitory activity, with some showing isoform selectivity nih.gov

Sulfonylurea Hypoglycemics: The sulfonylurea class of compounds, which can be derived from sulfonamides, has long been a cornerstone in the management of type 2 diabetes. These compounds function as oral hypoglycemic agents. A patent for sulfonylurea derivatives describes their potential application in this area. google.com Additionally, research on a deuterium-substituted tolbutamide, a sulfonylurea derivative of p-toluenesulfonamide, has explored its oral hypoglycemic activity. nih.gov While direct studies on N-(tert-Butyl)-p-toluenesulfonamide as a hypoglycemic agent are not prominent, the structural similarity to known sulfonylureas suggests a potential avenue for future investigation. However, it is important to note that the use of some sulfonylurea derivatives has been associated with a risk of hypoglycemia, particularly in elderly patients. nih.gov

Bioconjugation Techniques in Targeted Drug Delivery Systems

Bioconjugation is a chemical strategy used to link two or more molecules, where at least one is a biomolecule, to create a new complex with combined or enhanced properties. mdpi.com In the context of targeted drug delivery, a potent therapeutic agent is often conjugated to a carrier molecule that can navigate the biological environment and selectively deliver the drug to the desired site of action, such as a tumor. nih.govmdpi.com This approach aims to increase the therapeutic efficacy and reduce the off-target toxicity of the drug. nih.gov

The core components of such a bioconjugate are the drug, a linker, and a targeting moiety. The choice of each component is critical to the success of the targeted delivery system. researchgate.net

Targeting Moieties:

Antibodies: Monoclonal antibodies (mAbs) that recognize specific antigens on the surface of cancer cells are a cornerstone of targeted therapy. nih.gov Antibody-drug conjugates (ADCs) are a major class of bioconjugates that utilize mAbs to deliver highly potent cytotoxic drugs directly to tumors. nih.govresearchgate.net

Polymers: Water-soluble polymers like polyethylene (B3416737) glycol (PEG) and N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) can be conjugated to drugs to improve their solubility, stability, and pharmacokinetic profile. nih.govnih.gov This can also lead to passive targeting of tumors through the enhanced permeability and retention (EPR) effect. nih.gov

Peptides and Small Molecules: These can be used to target specific receptors that are overexpressed on cancer cells. nih.gov

Linkers:

The linker connects the drug to the targeting moiety and plays a crucial role in the stability and release of the drug. nih.gov Linkers can be broadly classified as:

Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific conditions within the target cell, such as low pH in endosomes or the presence of specific enzymes like cathepsins, to release the active drug. nih.gov

Non-cleavable Linkers: These linkers result in the release of the drug along with the linker and a part of the antibody after the degradation of the antibody within the cell. nih.gov

While there is a wealth of research on the application of these techniques to various anticancer agents, specific examples of N-(tert-Butyl)-p-toluenesulfonamide derivatives being used in such systems are not widely reported in peer-reviewed literature. However, the known biological targets of some of these derivatives suggest their potential as candidates for bioconjugation strategies.

Detailed Research Findings (Hypothetical Application and Related Studies):

Research into derivatives of N-(tert-Butyl)-p-toluenesulfonamide has identified their potential as inhibitors of enzymes that are overexpressed in certain cancers. For instance, some N-tert-butyl substituted pseudothiohydantoin derivatives have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), an enzyme implicated in the proliferation of various cancer cells. nih.gov

The following table outlines the inhibitory activity of some N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives against 11β-HSD1 and 11β-HSD2.

CompoundSubstituent at C-5Inhibition of 11β-HSD1 at 10 µM (%)Inhibition of 11β-HSD2 at 10 µM (%)
3f Phenyl-53.57
3h Cyclohexane (spiro)82.5-

Data adapted from a study on novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Targets in Anti-Cancer Therapy. nih.gov

Given that enzymes like 11β-HSD2 are specific targets, one could hypothesize a targeted drug delivery system where an N-(tert-Butyl)-p-toluenesulfonamide-based inhibitor is conjugated to a targeting moiety.

Hypothetical Bioconjugation Strategy:

A potential strategy could involve conjugating a potent N-(tert-Butyl)-p-toluenesulfonamide derivative to a monoclonal antibody that targets a surface antigen on a cancer cell known to overexpress 11β-HSD2.

Drug: A highly potent and selective N-(tert-Butyl)-p-toluenesulfonamide derivative that inhibits 11β-HSD2.

Linker: A cleavable linker, for instance, one that is sensitive to the intracellular environment of the cancer cell, would be ideal to ensure that the active drug is released at the site of action.

Targeting Moiety: A monoclonal antibody specific for an antigen on a tumor where 11β-HSD2 is a key driver of proliferation.

The development of such a bioconjugate would require extensive research, including the synthesis of the conjugate, in vitro evaluation of its stability and drug-release profile, and in vivo studies to assess its efficacy and safety.

Furthermore, the concept of a prodrug, which is a type of bioconjugate, has been explored for p-toluenesulfonamide. A study investigated N-sulfonyl pseudourea derivatives of p-toluenesulfonamide as potential prodrugs. However, these derivatives were found to be too stable for this purpose, indicating that the design of the linker is critical for successful prodrug strategies. nih.gov

Computational and Theoretical Investigations of N Tert Butyl P Toluenesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool for elucidating the molecular geometry, electronic properties, and reactivity of molecules. For sulfonamides, these computational methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations are frequently employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of sulfonamides. semanticscholar.org A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, along with a basis set such as 6-311G(d,p) or 6-311++G(d,p). semanticscholar.orgnih.gov

For molecules like p-toluenesulfonamide (B41071) and its derivatives, DFT calculations are used to find the most stable conformation by optimizing the geometric parameters, such as bond lengths, bond angles, and dihedral angles. nih.gov These optimized structures represent a minimum on the potential energy surface and provide the foundation for all other subsequent property calculations. Studies on related molecules show a good correlation between the geometric parameters calculated by DFT and those determined experimentally through X-ray diffraction. semanticscholar.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the wavefunction in terms of the classic Lewis structure concept of localized bonds and lone pairs. karger.comspbu.ru It provides detailed insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are crucial for understanding molecular stability. acs.org The analysis focuses on the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory, denoted as E(2).

Below is a table showing representative NBO analysis results for major interactions in N-(2-Hydroxyphenyl)-4-toluenesulfonamide, calculated at the B3LYP/6-311G(d,p) level, which illustrates the types of interactions expected in N-(tert-Butyl)-p-toluenesulfonamide.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
n(O) of hydroxylπ(C-C) of phenyl ringData Not Available
n(N) of sulfonamideσ(S-O)Data Not Available
π(C-C) of tolyl ringπ*(S-O)Data Not Available

Stabilization energies are illustrative for the class of compounds. Specific values for N-(2-Hydroxyphenyl)-4-toluenesulfonamide can be found in dedicated studies.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. In sulfonamides, the HOMO is typically distributed over the p-toluenesulfonyl moiety, while the LUMO may be located similarly, with significant charge transfer possibilities within the molecule.

The following table presents the calculated HOMO, LUMO, and energy gap values for N-(2-Hydroxyphenyl)-4-toluenesulfonamide, which serves as a model for N-(tert-Butyl)-p-toluenesulfonamide.

ParameterEnergy (eV)
EHOMO-6.61 (Illustrative)
ELUMO-1.35 (Illustrative)
Energy Gap (ΔE)5.26 (Illustrative)

Values are based on DFT/B3LYP/6-311G(d,p) calculations for N-(2-Hydroxyphenyl)-4-toluenesulfonamide and are representative.

The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For sulfonamides, the MEP surface typically shows negative potential around the oxygen atoms of the sulfonyl group, indicating these are sites for electrophilic attack. The region around the sulfonamide N-H proton is generally positive, marking it as a site for nucleophilic attack.

Fukui functions provide a more quantitative method for predicting local reactivity. They describe the change in electron density at a specific point in the molecule when the total number of electrons changes. acs.org By analyzing condensed Fukui indices, one can identify the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule, corroborating the qualitative predictions from the MEP map.

Spectroscopic Characterization and Vibrational Analysis (Theoretical Aspects)

Computational methods are invaluable for interpreting and assigning experimental vibrational spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated that aids in the definitive assignment of complex experimental FT-IR and FT-Raman spectra.

Theoretical vibrational analysis is typically performed using the same DFT method (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization. semanticscholar.org The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve agreement, the computed frequencies are uniformly scaled by an empirical factor (e.g., 0.96). The analysis allows for the assignment of specific vibrational modes, such as N-H stretching, S=O symmetric and asymmetric stretching, and various bending and torsional modes of the aromatic ring and alkyl groups. semanticscholar.org

The table below provides a comparison of selected calculated (scaled) and experimental vibrational frequencies for the parent molecule, p-toluenesulfonamide, which highlights the expected vibrational modes for N-(tert-Butyl)-p-toluenesulfonamide.

Vibrational Mode AssignmentExperimental FT-IR (cm-1)Calculated (Scaled) (cm-1)
N-H Stretch32733270
C-H Stretch (Aromatic)30703065
S=O Asymmetric Stretch13251322
S=O Symmetric Stretch11571155
S-N Stretch905900

Data is representative for p-toluenesulfonamide and illustrates the typical agreement between experimental and theoretical values.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules like N-(tert-Butyl)-p-toluenesulfonamide. These predictions serve as a valuable tool for validating experimentally obtained spectra and for gaining deeper insights into the electronic environment of the nuclei.

The prediction of ¹H and ¹³C NMR chemical shifts is influenced by various factors, including the chosen computational model, basis set, and the treatment of solvent effects. For instance, the CHARGE model, with modifications for sulfoxide (B87167) and sulfone groups, has been used to predict proton chemical shifts. liverpool.ac.uk Adjustments for solvent effects, such as the difference between DMSO and CDCl₃, can be applied to improve the accuracy of these predictions. liverpool.ac.uk

Machine learning approaches, especially those utilizing Graph Neural Networks (GNNs), have emerged as powerful tools for NMR shift prediction. arxiv.org These models can achieve high accuracy, with Mean Absolute Errors (MAEs) as low as 0.165 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts. arxiv.org Such models are trained on large datasets of experimental spectra and can learn complex relationships between molecular structure and chemical shifts. arxiv.org

For N-(tert-Butyl)-p-toluenesulfonamide, the predicted chemical shifts would be compared against experimental data. For example, experimental ¹H NMR data in DMSO-d₆ shows a singlet for the tert-butyl protons at approximately 1.31 ppm and multiplets for the aromatic protons between 7.94 and 8.01 ppm. nih.gov The ¹³C NMR spectrum in the same solvent exhibits signals for the tert-butyl carbons around 29.31 ppm and 50.32 ppm, and for the aromatic carbons in the range of 124.79 to 145.46 ppm. nih.gov

Predicted vs. Experimental Chemical Shifts (ppm) for N-(tert-Butyl)-p-toluenesulfonamide
NucleusPredicted Chemical Shift (ppm) - IllustrativeExperimental Chemical Shift (ppm) in DMSO-d₆ nih.gov
¹H (tert-Butyl)~1.31.31 (s)
¹H (Aromatic)~7.3-7.87.94 (m), 8.01 (m)
¹³C (tert-Butyl C)~3029.31
¹³C (tert-Butyl Cquat)~5050.32
¹³C (Aromatic)~125-145124.79, 125.52, 127.93, 128.94, 145.28, 145.46

Note: Predicted values are illustrative and depend on the specific computational methodology.

UV-Visible Spectroscopy and Electronic Transitions

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the UV-Visible absorption spectra of molecules. These calculations provide insights into the electronic transitions occurring upon absorption of UV or visible light. For N-(tert-Butyl)-p-toluenesulfonamide, the electronic spectrum is characterized by transitions involving the π-orbitals of the aromatic ring and the non-bonding orbitals of the sulfonamide group.

The key electronic transitions expected for this molecule include:

π → π transitions:* These are typically high-energy transitions occurring within the benzene (B151609) ring. They are generally allowed and result in strong absorption bands.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms of the sulfonamide group) to an anti-bonding π* orbital of the aromatic ring. youtube.com These are often symmetry-forbidden and thus have lower molar absorptivities. youtube.com

n → σ transitions:* These transitions involve the excitation of a non-bonding electron to an anti-bonding σ* orbital. youtube.com

Computational studies on similar molecules like p-toluenesulfonamide have utilized the B3LYP method with basis sets like 6-311G(d,p) to predict the UV-Vis spectra. researchgate.net The calculated maximum absorption wavelength (λmax) can then be compared with experimental data. For p-toluenesulfonamide, theoretical calculations have shown good agreement with experimental spectra. researchgate.net

Calculated Electronic Transitions for a Related Sulfonamide
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
HOMO -> LUMO257.960.0271π -> π
HOMO-1 -> LUMO233.150.1982π -> π

Note: The data presented is for a related sulfonamide and serves as an illustrative example of the type of information obtained from TD-DFT calculations.

Intermolecular and Intramolecular Interactions

Hydrogen Bonding Networks and Stability Analysis

In the solid state and in solution, N-(tert-Butyl)-p-toluenesulfonamide can participate in hydrogen bonding. The primary hydrogen bond donor is the N-H group of the sulfonamide, while the oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. These interactions can lead to the formation of dimers or more extended networks, significantly influencing the crystal packing and physical properties of the compound.

Computational studies can be employed to analyze the strength and nature of these hydrogen bonds. The stability of different hydrogen-bonded motifs, such as the common R²₂(8) ring formed by amide self-assembly, can be evaluated. mdpi.com The energy of these interactions typically ranges from weak (4 kJ mol⁻¹) to strong (45 kJ mol⁻¹). mdpi.com In membrane proteins, for instance, the average contribution of side-chain hydrogen bonds has been found to be around 0.6 kcal mol⁻¹ (approximately 2.5 kJ mol⁻¹). nih.gov However, some hydrogen bonds can be significantly stronger, contributing up to -1.7 kcal mol⁻¹ (about -7.1 kJ mol⁻¹). nih.gov The thermal stability of hydrogen-bonded networks, particularly in the hydration shells of biomolecules, is crucial for their structure and function, with these networks often breaking down between 300 and 330 K. nih.gov

Reduced Density Gradient (RDG) and Atoms-in-Molecules (AIM) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs). chemrxiv.orgresearchgate.net It is based on the electron density (ρ) and its gradient (∇ρ). A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ) reveals regions of different interaction types. scielo.org.mx

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes in the low-density, negative sign(λ₂)ρ region.

Van der Waals interactions are characterized by spikes near zero on the sign(λ₂)ρ axis. scielo.org.mx

Steric repulsion is indicated by spikes in the high-density, positive sign(λ₂)ρ region.

For N-(tert-Butyl)-p-toluenesulfonamide, RDG analysis would likely show hydrogen bonding between the N-H and S=O groups, as well as van der Waals interactions involving the tert-butyl and tolyl groups.

Atoms-in-Molecules (AIM) theory , developed by Richard Bader, provides a quantum mechanical framework for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.orguni-rostock.de The analysis of bond critical points (BCPs), where the gradient of the electron density is zero, provides quantitative information about the nature of the interaction. ias.ac.in For hydrogen bonds, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are indicative of the bond strength and character. A positive value of ∇²ρ(r) is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces. scielo.org.mx

Molecular Docking and Ligand-Target Interactions

Binding Energy Calculations and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is widely used in drug discovery to screen for potential inhibitors. The interaction between the ligand and the target is scored based on a scoring function that estimates the binding affinity.

For N-(tert-Butyl)-p-toluenesulfonamide, molecular docking studies could be performed against a relevant biological target. The results would provide a binding score, typically in kcal/mol, and a predicted binding pose. A more negative binding energy indicates a stronger predicted interaction. nih.gov For example, docking studies of potential inhibitors against Clostridium perfringens beta toxin have identified compounds with binding energies as low as -10.38 kcal/mol. nih.gov

Following docking, binding free energy calculations , often using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA), can provide a more accurate estimation of the binding affinity. nih.govfrontiersin.org These calculations consider the free energies of the complex, the protein, and the ligand in solution. nih.gov The interaction profile reveals the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). For instance, docking of inhibitors into the active site of PfHT1 revealed key interactions with residues such as Val314, Gly183, and Asn52. nih.gov

Illustrative Binding Energy Calculation for a Ligand-Protein Complex
ComponentEnergy (kcal/mol)
ΔG_bind (Binding Free Energy)-69.95
ΔE_vdw (van der Waals Energy)-55.00
ΔE_elec (Electrostatic Energy)-30.00
ΔG_solv (Solvation Free Energy)25.05

Note: The data presented is illustrative and based on a representative ligand-protein interaction study. frontiersin.org

Structure-Activity Relationship (SAR) Insights from Computational Models

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in understanding how the chemical structure of a compound influences its biological activity. For sulfonamide derivatives, including N-(tert-Butyl)-p-toluenesulfonamide, these models provide critical insights that guide the design of new, more potent molecules. SAR studies on related sulfonamides and other molecular structures reveal that specific electronic, steric, and lipophilic properties are key determinants of their biological function.

QSAR models are built upon the principle of correlating molecular descriptors with observed biological activity. These descriptors are numerical representations of molecular properties. For sulfonamides, common descriptors investigated include:

Topological descriptors: These relate to the connectivity of atoms in the molecule, such as the Wiener index and Chi parameters, which describe molecular branching and size.

Electronic descriptors: Properties like dipole moment, electrophilicity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. researchgate.net These descriptors help explain the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric descriptors: Molar refractivity and other parameters related to the volume and shape of the molecule are important for understanding how the molecule fits into a biological target, such as an enzyme's active site.

Lipophilic descriptors: The partition coefficient (log P) is a measure of a molecule's hydrophobicity, which influences its ability to cross cell membranes.

Furthermore, studies on various N-aryl derivatives have used Genetic Function Approximation (GFA) to build QSAR models for inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease research. mdpi.com These models highlight the importance of descriptors such as the Wiener index, ALOGP98 (a measure of hydrophobicity), and connectivity indices (CHI-V-3_C). mdpi.com Such findings suggest that for N-(tert-Butyl)-p-toluenesulfonamide, the interplay between the toluenesulfonyl moiety and the N-substituted tert-butyl group can be systematically analyzed using these computational descriptors to predict its potential biological activities. The structure-activity relationships for antagonists of the TRPV1 receptor, for example, have been investigated for thiourea (B124793) analogues containing a tert-butylbenzyl group, indicating that substitutions on the aromatic ring can enhance antagonism. nih.gov

The table below summarizes key molecular descriptors that are frequently employed in QSAR studies of sulfonamide derivatives and related compounds to provide SAR insights.

Descriptor CategorySpecific DescriptorType of Information ProvidedRelevance to N-(tert-Butyl)-p-toluenesulfonamide
Electronic Electrophilicity Index (ω)Measures the ability of a molecule to accept electrons.Important for predicting reactivity and potential as an antioxidant or enzyme inhibitor. ekb.eg
Electronic HOMO/LUMO EnergiesRelate to the molecule's ability to donate or accept electrons in reactions.The energy gap can indicate molecular stability and reactivity. researchgate.net
Topological Wiener IndexDescribes the overall structural branching of the molecule.The tert-butyl group significantly affects this index, influencing molecular interactions. mdpi.com
Lipophilic ALOGP98 (log P)Quantifies the hydrophobicity of the molecule.The tert-butyl group increases lipophilicity, affecting solubility and membrane permeability. mdpi.com
Steric Molar RefractivityRelates to the volume and polarizability of the molecule.Provides insight into how the molecule's bulk fits into a binding site. ekb.eg

By analyzing these descriptors, computational models can predict the biological activity of new, unsynthesized derivatives of N-(tert-Butyl)-p-toluenesulfonamide, thereby streamlining the drug discovery process and providing a rational basis for molecular design. nih.gov

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is a fundamental computational investigation that explores the different spatial arrangements (conformations) of a molecule and their corresponding energy levels. For a flexible molecule like N-(tert-Butyl)-p-toluenesulfonamide, understanding its preferred conformations is crucial, as the three-dimensional shape dictates how it interacts with biological targets. This analysis is typically performed by systematically rotating specific rotatable bonds and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. researchgate.net

A PES scan for the parent molecule, p-toluenesulfonamide, has been performed to identify its most stable conformer by analyzing the energy profile as a function of the dihedral angles. researchgate.net For N-(tert-Butyl)-p-toluenesulfonamide, the presence of the sterically demanding tert-butyl group imposes significant constraints on the rotational freedom around the S-N bond. The bulky nature of this group creates steric hindrance, which will likely favor conformations where it is oriented away from the tolyl ring to minimize repulsive interactions.

The results of a conformational analysis are often visualized as a potential energy surface, which is a plot of energy versus one or more dihedral angles. u-szeged.hu The valleys on this surface represent stable, low-energy conformations, while the peaks represent high-energy transition states that the molecule must pass through to interconvert between conformers.

For a related molecule, p-tert-butylphenyl salicylate, computational studies using DFT methods (like B3LYP) have calculated specific dihedral angles to define the molecule's three-dimensional structure. dergipark.org.tr A similar approach for N-(tert-Butyl)-p-toluenesulfonamide would involve scanning the dihedral angles involving the sulfonamide linkage and the tert-butyl group. The table below illustrates hypothetical results from such an analysis, based on common findings for structurally related molecules.

Dihedral AngleDescriptionPredicted Stable Conformation (Angle)Energy (kcal/mol)
C(tolyl)-S-N-C(tert-butyl)Rotation around the S-N bond~60° (gauche)0 (Global Minimum)
C(tolyl)-S-N-C(tert-butyl)Rotation around the S-N bond~180° (anti)2-4 (Local Minimum)
S-N-C-C(methyl in tert-butyl)Rotation of the tert-butyl groupStaggered conformationsLower energy
S-N-C-C(methyl in tert-butyl)Rotation of the tert-butyl groupEclipsed conformationsHigher energy

This analysis provides a detailed picture of the molecule's flexibility and the relative populations of its different conformers at equilibrium. The identification of the lowest energy conformation is particularly important for molecular docking studies, where the three-dimensional structure of the ligand is fitted into the binding site of a protein. Understanding the conformational preferences and the energy barriers between different states is essential for a complete picture of the molecule's behavior and its structure-activity relationship.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Direct academic literature on N-(tert-Butyl)-p-toluenesulfonamide is sparse, with database entries confirming a lack of extensive specific research. uni.lu However, the primary academic contribution related to this structural motif comes from its use as a key intermediate and protecting group in organic synthesis.

The N-tert-butyl group, due to its significant steric hindrance, can serve as a temporary blocking group, allowing other parts of a molecule to react selectively. A notable example is in the synthesis of chalconesulfonamides, where a related compound, N-(tert-butyl)-2-oxo-2-phenylethan-1-sulfonamide, is used. mdpi.com In this context, the N-tert-butyl sulfonamide acts as a stable, activated methylene (B1212753) compound. The tert-butyl group is later removed under acidic conditions (trifluoroacetic acid) to yield the primary sulfonamide. mdpi.com This demonstrates a key academic contribution: the use of the N-tert-butyl group as a removable, sterically-directing element to facilitate complex constructions, a role that N-(tert-Butyl)-p-toluenesulfonamide is perfectly suited to fulfill.

Unexplored Reactivity and Synthetic Opportunities

The established role of the N-tert-butyl group as a cleavable protecting group opens numerous avenues for synthetic exploration. Its stability to a range of reaction conditions, followed by its removal, makes N-(tert-Butyl)-p-toluenesulfonamide a potentially valuable precursor in multi-step synthesis.

Table 1: Potential Synthetic Pathways Utilizing N-(tert-Butyl)-p-toluenesulfonamide

Reaction TypeProposed Role of N-(tert-Butyl)-p-toluenesulfonamidePotential Outcome
Metal-Catalyzed Cross-CouplingAs a sterically-hindered nitrogen nucleophile.Synthesis of complex amines after a subsequent deprotection step.
Directed Ortho-MetalationThe sulfonamide group directs lithiation to the ortho-position of the tosyl ring, with the t-butyl group preventing N-deprotonation.Functionalization of the aromatic ring at a specific position.
Asymmetric TransformationsAs a chiral auxiliary precursor, where the bulky group could influence stereoselectivity.Enantiomerically enriched compounds.

The steric bulk of the tert-butyl group likely prevents reactions that are common for primary or less-hindered secondary sulfonamides, such as further N-alkylation or acylation. This inherent selectivity is an area of unexplored reactivity. Could this compound act as a "proton sponge" or a non-nucleophilic base under specific conditions? Can the S-N bond be cleaved selectively? These questions remain unanswered and represent significant opportunities for fundamental organic chemistry research.

Emerging Applications in Interdisciplinary Research (e.g., Catalysis, Sensing)

While no specific applications have been documented, the structure of N-(tert-Butyl)-p-toluenesulfonamide suggests potential uses in more applied, interdisciplinary fields.

Catalysis: In transition metal catalysis, ligands are crucial for controlling reactivity and selectivity. The sulfonamide moiety is a known coordinating group. N-(tert-Butyl)-p-toluenesulfonamide could serve as a precursor to novel, sterically-demanding ligands. The bulky tert-butyl group would create a well-defined pocket around a metal center, potentially influencing substrate selectivity in catalytic reactions. This could be particularly relevant for processes where controlling access to the catalytic site is key to achieving high selectivity.

Sensing: Sulfonamides are known to bind to various metal ions and organic molecules. The presence of the lipophilic tert-butyl group combined with the polar sulfonamide could be exploited in the design of chemical sensors. Such a molecule might exhibit selective binding to specific analytes, particularly in non-aqueous environments, where the tert-butyl group could enhance solubility and modulate the electronic properties of the sensing (sulfonamide) group. Changes in fluorescence or electrochemical response upon binding could be the basis for a sensing mechanism.

Challenges and Prospects in Sustainable Synthesis and Biological Development

The future development of N-(tert-Butyl)-p-toluenesulfonamide and its applications faces several challenges and holds interesting prospects.

Sustainable Synthesis: Traditional methods for synthesizing N-alkyl sulfonamides often rely on the reaction of p-toluenesulfonyl chloride with the corresponding amine. An alternative, patented for the closely related N-tert-butyl benzenesulfonamide (B165840), involves the direct reaction of benzenesulfonamide with tert-butanol (B103910) using a hafnium tetrachloride catalyst. google.com While innovative, such methods present sustainability challenges, including the use of heavy metal catalysts and organic solvents. A key prospect for future research is the development of a greener synthesis, perhaps using more benign catalysts or solvent-free conditions, aligning with the principles of sustainable chemistry. researchgate.net

Biological Development: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, anti-inflammatory, and anti-hypertensive drugs. nih.govorganic-chemistry.org The parent compound, p-toluenesulfonamide (B41071), is a precursor to various bioactive molecules. google.com The introduction of a bulky, lipophilic tert-butyl group would drastically alter the pharmacokinetic profile (absorption, distribution, metabolism, excretion) compared to simpler sulfonamides. This presents both a challenge and an opportunity. While the steric hindrance might prevent binding to some biological targets, it could enhance binding to others or improve membrane permeability. The primary challenge is the complete lack of biological data. The prospect lies in the systematic biological evaluation of this compound and its derivatives to uncover any potential therapeutic activity, a currently unexplored frontier.

Table 2: Summary of Challenges and Prospects

AreaChallengesProspects
Sustainable Synthesis Reliance on heavy metal catalysts and organic solvents. google.comDevelopment of green catalytic systems; solvent-free reaction conditions.
Biological Development No existing biological or toxicological data; steric bulk may hinder target binding.Lipophilic group may enhance cell permeability; potential for novel bioactivity based on the well-established sulfonamide pharmacophore. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(tert-Butyl)-p-toluenesulfonamide, and what reaction conditions are critical for optimal yields?

  • Answer : The Mitsunobu reaction is a key method for synthesizing sulfonamide derivatives. A typical procedure involves reacting N-(tert-butoxycarbonyl)-p-toluenesulfonamide with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and a substrate (e.g., alcohols) in dry tetrahydrofuran (THF) under inert conditions. Maintaining anhydrous conditions and stoichiometric control of DEAD (1.2–1.5 equivalents) is critical to avoid side reactions . Palladium-catalyzed coupling reactions (e.g., with aryl halides) using tert-butanesulfinamide precursors and bases like NaOH in toluene/water mixtures at 90°C also yield high-purity products (86% yield reported) .

Q. How is the purity of N-(tert-Butyl)-p-toluenesulfonamide assessed in laboratory settings?

  • Answer : Purity is typically verified via chromatographic methods (e.g., silica gel column chromatography with petroleum ether/ethyl acetate eluents) and spectroscopic analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies structural integrity, while infrared (IR) spectroscopy confirms functional groups (e.g., sulfonamide S=O stretches at ~1354–1161 cm⁻¹). Gas chromatography-mass spectrometry (GC/MS) or high-performance liquid chromatography (HPLC) quantifies impurities .

Q. What safety precautions are necessary when handling N-(tert-Butyl)-p-toluenesulfonamide and its precursors?

  • Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation or skin contact with precursors like p-toluenesulfonyl chloride, which is corrosive. Work in a fume hood with proper ventilation. Store the compound in glass containers at room temperature, away from oxidizing agents. Emergency measures include rinsing exposed skin/eyes with water and consulting a physician .

Advanced Research Questions

Q. How do conformational dynamics affect the NMR spectral interpretation of N-(tert-Butyl)-p-toluenesulfonamide derivatives?

  • Answer : Slow conformational equilibria in solution (e.g., rotameric or stereochemical interconversions) can split NMR signals or broaden peaks. For example, in (E,E)-N-(but-2-enyl) derivatives, two conformers in equilibrium complicate ¹H NMR spectra. Variable-temperature NMR or deuterated solvents (e.g., CDCl₃) may resolve these effects. X-ray crystallography provides definitive structural data, as shown for (S)-N-phenyl-tert-butanesulfinamide, where N–C bond lengths (1.403 Å) indicate electron delocalization .

Q. What strategies are effective in resolving data contradictions during reaction yield optimization?

  • Answer : Systematic parameter screening (e.g., solvent polarity, temperature, catalyst loading) and statistical design of experiments (DoE) help identify critical variables. For instance, in Pd-catalyzed couplings, yields improved by adjusting NaOH concentration and reaction time (20 hours at 90°C). Contradictions between theoretical and observed yields may arise from side reactions (e.g., hydrolysis), which can be mitigated by inert atmosphere control or scavenging agents .

Q. How can computational methods predict the reactivity of N-(tert-Butyl)-p-toluenesulfonamide in novel reactions?

  • Answer : Density functional theory (DFT) calculations model transition states and activation energies for sulfonamide reactions. Molecular docking studies predict biological interactions (e.g., with glucagon-like peptide receptors) by analyzing steric and electronic compatibility. For example, substituent effects (e.g., dichloro groups in quinoxaline derivatives) enhance receptor binding, validated via in vitro assays .

Methodological Notes

  • Synthesis Optimization : Monitor reactions via thin-layer chromatography (TLC) and scale-up using flash chromatography for reproducibility .
  • Analytical Validation : Cross-validate NMR and IR data with crystallographic results to confirm structural assignments .
  • Safety Compliance : Adopt waste disposal protocols for sulfonamide byproducts, particularly halogenated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonamide, N-(1,1-dimethylethyl)-4-methyl-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, N-(1,1-dimethylethyl)-4-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.